2-(Hydroxymethyl)-5-nitrobenzonitrile

Catalog No.
S13610293
CAS No.
M.F
C8H6N2O3
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)-5-nitrobenzonitrile

Product Name

2-(Hydroxymethyl)-5-nitrobenzonitrile

IUPAC Name

2-(hydroxymethyl)-5-nitrobenzonitrile

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C8H6N2O3/c9-4-7-3-8(10(12)13)2-1-6(7)5-11/h1-3,11H,5H2

InChI Key

MTNPEINDRHSRGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)CO

2-(Hydroxymethyl)-5-nitrobenzonitrile, also known as 2-hydroxy-5-nitrobenzonitrile or 4-nitro-2-cyanophenol, is an organic compound with the molecular formula C7H6N2O3C_7H_6N_2O_3 and a molecular weight of 166.13 g/mol. This compound features a nitro group (NO2-NO_2) and a hydroxymethyl group (CH2OH-CH_2OH) attached to a benzonitrile structure, which contributes to its unique chemical properties and potential biological activities. The compound appears as a solid with a melting point of approximately 190-194 °C and has notable solubility characteristics in various organic solvents .

Due to its functional groups:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, making it useful in synthesizing various derivatives.
  • Esterification: The hydroxymethyl group can react with acids to form esters, which may enhance solubility and bioavailability.

These reactions allow for the modification of the compound's structure, enabling the synthesis of derivatives with potentially enhanced properties.

Research indicates that 2-(Hydroxymethyl)-5-nitrobenzonitrile and its derivatives may exhibit various biological activities. Preliminary studies suggest potential antibacterial and antifungal properties, making them candidates for drug development . The presence of both the hydroxymethyl and nitro groups may contribute to their biological efficacy by interacting with biological targets such as enzymes or receptors.

Several methods have been developed for synthesizing 2-(Hydroxymethyl)-5-nitrobenzonitrile:

  • Nitration of Benzonitrile: Starting from benzonitrile, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through reactions involving formaldehyde in the presence of suitable catalysts.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including protection-deprotection strategies and functional group interconversions to achieve the final product .

The applications of 2-(Hydroxymethyl)-5-nitrobenzonitrile span several fields:

  • Pharmaceuticals: Due to its potential biological activity, it is being explored for use in drug formulations targeting bacterial infections or cancer.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other organic compounds, particularly in medicinal chemistry.
  • Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and biological interactions.

Interaction studies involving 2-(Hydroxymethyl)-5-nitrobenzonitrile focus on its reactivity with various nucleophiles and electrophiles. These interactions can lead to new compounds with enhanced biological activity or utility in synthetic pathways. Understanding these interactions is crucial for optimizing its application in drug discovery and materials science.

Several compounds share structural similarities with 2-(Hydroxymethyl)-5-nitrobenzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Hydroxy-4-nitrobenzonitrileNitro group at position 4Different electronic effects due to nitro positioning
3-Hydroxy-5-nitrobenzonitrileNitro group at position 5Variations in steric hindrance affecting reactivity
4-Hydroxy-3-nitrobenzonitrileHydroxyl group at position 4Unique reactivity patterns compared to other isomers

The uniqueness of 2-(Hydroxymethyl)-5-nitrobenzonitrile arises from the specific positioning of the hydroxymethyl and nitro groups, which influences its chemical reactivity and potential applications compared to its isomers. Each isomer exhibits different electronic and steric effects that can lead to variations in reactivity and suitability for specific applications .

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

178.03784206 g/mol

Monoisotopic Mass

178.03784206 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types